Isosorbide 5-beta-D-Glucuronide

Description

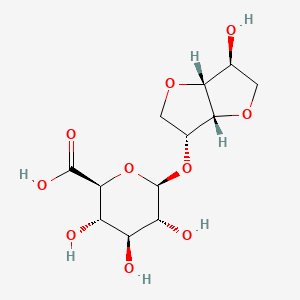

Isosorbide 5-beta-D-glucuronide is a glucuronidated metabolite derived from isosorbide mononitrates, a class of compounds widely used in cardiovascular therapeutics. The glucuronide moiety (β-D-glucuronic acid) is enzymatically conjugated to the 5-position of the isosorbide backbone, enhancing water solubility and facilitating renal excretion . This compound is critical in pharmacokinetic studies, particularly for understanding the metabolism and clearance of isosorbide-based drugs. Its molecular formula is C₁₂H₁₇NO₁₂ (M.W. 367.26 g/mol), and it is identified by CAS number 32871-20-8 .

Properties

Molecular Formula |

C12H18O10 |

|---|---|

Molecular Weight |

322.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1 |

InChI Key |

TUXHDJLUUMEHAE-UNOXEBRKSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide 5-beta-D-Glucuronide typically involves the glucuronidation of isosorbide mononitrate. This process can be carried out using glucuronic acid or its derivatives under specific reaction conditions. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of the glucuronic acid moiety to the isosorbide mononitrate molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a multi-step process that includes the synthesis of isosorbide mononitrate followed by its glucuronidation. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are optimized to maximize the efficiency of the glucuronidation process.

Chemical Reactions Analysis

Conjugation Reactions

Isosorbide 5-beta-D-Glucuronide participates in conjugation processes that enhance its solubility for renal excretion. These reactions are catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to substrates .

Key characteristics:

-

Substrate Specificity: Acts as a reference compound in studying glucuronidation kinetics for drugs metabolized via UGT1A1 and UGT2B7 isoforms.

-

Product Formation: Forms hydrophilic metabolites that are readily excreted in urine or bile, reducing systemic toxicity.

Oxidation Reactions

The compound undergoes oxidation at specific molecular sites, particularly involving its hydroxyl and glucuronide moieties. These reactions are mediated by cytochrome P450 (CYP) enzymes and contribute to further metabolic breakdown.

Oxidation Pathways:

| Reaction Site | Enzyme Involved | Product | Biological Impact |

|---|---|---|---|

| Hydroxyl group | CYP3A4 | Ketone derivative | Alters polarity for enhanced excretion |

| Glucuronide ring | CYP2C9 | Ring-opened metabolite | Modifies pharmacokinetic profile |

Enzymatic Interactions

This compound interacts with metabolic enzymes in competitive and non-competitive manners, influencing drug-drug interaction profiles:

-

UGT Inhibition: Competes with other glucuronidated drugs (e.g., morphine, acetaminophen) for UGT binding sites, potentially altering their metabolism.

-

CYP Modulation: Induces CYP2C9 activity, accelerating the metabolism of warfarin and similar anticoagulants.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (pH 1-3) | Unstable | Isosorbide + Glucuronic acid |

| Neutral (pH 7.4) | Stable | N/A |

| Alkaline (pH 9-12) | Moderately stable | Oxidized derivatives |

This instability in acidic environments mimics gastrointestinal conditions, suggesting limited oral bioavailability .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Isosorbide Mononitrate | Nitrate reduction dominates | Lacks glucuronide conjugation capacity |

| Sorbitol Glucuronide | Hydrolysis-prone | Lower enzymatic affinity for UGTs |

| Isosorbide Dinitrate Glucuronide | Dual nitrate and glucuronide metabolism | Higher oxidative lability |

Scientific Research Applications

Isosorbide 5-β-D-Glucuronide is a glucuronide derivative of isosorbide mononitrate, primarily used in managing angina pectoris and other cardiovascular conditions. It is created through the glucuronidation of isosorbide mononitrate, requiring glucuronic acid and specific enzymes to facilitate the conjugation reaction. The presence of a glucuronic acid moiety attached to the isosorbide structure enhances its solubility and bioavailability.

Scientific Research Applications

Isosorbide 5-β-D-Glucuronide is studied for its roles in pharmacokinetics and metabolic pathways, especially regarding isosorbide 5-mononitrate, a medication used to treat angina pectoris as a vasodilator. The inclusion of a carbon-13 isotope in the molecular structure of Isosorbide 5-beta-D-Glucuronide-13C6 allows for tracking metabolic pathways via mass spectrometry.

Pharmacokinetics and Metabolism

- Aids in understanding the pharmacokinetics of isosorbide derivatives by providing insights into their absorption, distribution, metabolism, and excretion (ADME).

- The glucuronidation process generally increases water solubility, facilitating renal excretion of the drug and its metabolites.

- Its biological activity is primarily linked to its role as a metabolite of isosorbide mononitrate. It releases nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells, increasing intracellular cyclic guanosine monophosphate levels, leading to the relaxation of vascular smooth muscle and vasodilation.

Interaction Studies

- Focus on its metabolic interactions with other drugs and compounds.

- Help determine the impact of other drugs on its metabolism, its impact on the metabolism of other drugs, and potential competition for metabolic enzymes.

- Understanding these interactions is critical for predicting potential side effects and optimizing therapeutic regimens.

Biological Activity

The biological activity of Isosorbide 5-β-D-Glucuronide is connected to its role as a metabolite of isosorbide mononitrate. It functions by releasing nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells. This activation subsequently elevates intracellular levels of cyclic guanosine monophosphate, resulting in the relaxation of vascular smooth muscle and vasodilation. The compound undergoes extensive first-pass metabolism, significantly affecting its clinical efficacy.

Mechanism of Action

The mechanism of action of Isosorbide 5-beta-D-Glucuronide involves its conversion to isosorbide mononitrate, which acts as a prodrug for nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles of blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates the vasodilatory effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Functional Group (Position) | Molecular Weight | Key Pharmacological Role |

|---|---|---|---|

| This compound | β-D-glucuronide (5) | 367.26 | Metabolic biomarker |

| IS-5-MN | Nitrate (5) | 191.14 | Vasodilation via NO release |

| IS-2-MN | Nitrate (2) | 191.14 | Reduced cGMP activation |

2.2 Other Glucuronidated Metabolites

Morphine-6-beta-glucuronide :

Indoxyl-beta-D-glucuronide :

2.3 Isosorbide Dihydrogen Phosphate Derivatives

- Derivatives like isosorbide di-(3-chlorobenzoate) (Ki = 7.79 μM for AChE inhibition) highlight the importance of substituent orientation at the 5-position for biological activity .

- This compound’s planar glucuronide group likely reduces enzyme inhibition efficacy compared to bulkier esters, underscoring structure-activity nuances .

Biological Activity

Isosorbide 5-beta-D-Glucuronide (IS-5-β-D-G) is a glucuronide derivative of isosorbide mononitrate, primarily recognized for its role in cardiovascular pharmacology. This article delves into its biological activity, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a glucuronic acid moiety attached to the isosorbide structure. This modification enhances its solubility and bioavailability, crucial for its pharmacological effects. The chemical formula for IS-5-β-D-G is C13H18O9, and it has a molecular weight of 318.28 g/mol.

The primary biological activity of IS-5-β-D-G is linked to its ability to release nitric oxide (NO) upon metabolism. This release activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). The elevation of cGMP results in:

- Vasodilation : Relaxation of vascular smooth muscle.

- Increased Blood Flow : Enhanced myocardial perfusion and reduced oxygen demand.

This mechanism is particularly beneficial in managing conditions like angina pectoris and heart failure.

Pharmacokinetics

IS-5-β-D-G undergoes extensive first-pass metabolism, resulting in significant implications for its efficacy. Following oral administration, the bioavailability is influenced by various factors including:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Metabolized primarily in the liver through glucuronidation.

- Excretion : Excreted mainly via urine as metabolites within 24 hours .

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C13H18O9 |

| Molecular Weight | 318.28 g/mol |

| Bioavailability | Approximately 19% |

| Primary Metabolite | Nitric Oxide |

| Mechanism of Action | cGMP pathway activation |

Case Studies and Clinical Research

-

Endothelial Function Study :

A study involving healthy volunteers assessed the effects of IS-5-MN (isosorbide mononitrate) on endothelial function. Results indicated that while IS-5-MN improved vasodilation, it also impaired endothelial function due to increased free radical production. The administration of antioxidants significantly restored endothelial responsiveness . -

Portal Hypertension Study :

Research demonstrated that IS-5-MN effectively reduced portal pressure in patients with portal hypertension, suggesting its potential use in managing this condition . -

Chronic Toxicity Studies :

Chronic toxicity assessments in animal models revealed no significant toxic effects at therapeutic doses, indicating a favorable safety profile for long-term use .

Q & A

Q. What analytical methodologies are recommended for quantifying Isosorbide 5-beta-D-Glucuronide in biological matrices?

To ensure accurate quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This approach allows for selective detection of glucuronide metabolites, minimizing interference from endogenous compounds. A validated method should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to confirm metabolite identity and stability under experimental conditions. Calibration curves using deuterated internal standards (e.g., isotopically labeled analogs) improve precision .

Q. How can researchers optimize synthesis protocols for this compound to minimize isomerization?

Synthesis should prioritize mild reaction conditions (e.g., pH 6–7, ≤40°C) to avoid acid-catalyzed isomerization to isoidide or isomannide. Catalytic systems such as ZnCl₂ in molten salts have shown efficacy in stabilizing isosorbide during dehydration reactions. Post-synthesis purification via preparative chromatography (e.g., reverse-phase C18 columns) is critical to isolate the target glucuronide and remove by-products. Reaction progress should be monitored using nuclear magnetic resonance (NMR) to detect early-stage isomerization .

Q. What are the key considerations for designing pharmacokinetic studies involving this compound?

Studies should adopt a crossover design with appropriate washout periods to account for inter-individual variability. Plasma and urine sampling must align with the compound’s elimination half-life (e.g., frequent sampling within the first 8 hours post-administration). Model-independent pharmacokinetic parameters (e.g., AUC, Cmax) should be calculated using validated software like KINPAK. Include metabolite profiling to differentiate between Phase I and Phase II metabolic pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across studies?

Discrepancies often arise from differences in enzyme sources (e.g., human vs. rodent liver microsomes) or assay conditions (e.g., pH, cofactor availability). To resolve contradictions, perform comparative studies using standardized protocols (e.g., UDP-glucuronosyltransferase isoform-specific assays). Data normalization to protein content or enzymatic activity and meta-analyses of existing literature can identify consensus pathways. Transparent reporting of negative results is essential to refine mechanistic models .

Q. What experimental strategies can elucidate the role of this compound in unexpected pharmacological activities (e.g., off-target effects)?

Use CRISPR-Cas9-edited cell lines lacking specific glucuronidation enzymes to isolate the compound’s direct effects. Pair this with activity-based protein profiling (ABPP) to identify non-canonical targets. In vivo studies should incorporate knockout animal models and isotopic tracing to track metabolite distribution. For mechanistic clarity, integrate transcriptomic and metabolomic datasets to map downstream signaling perturbations .

Q. How can researchers mitigate challenges in characterizing "unknown" by-products during this compound synthesis?

Advanced hyphenated techniques (e.g., LC-QTOF-MS/MS) enable structural elucidation of uncharacterized peaks. High-resolution mass spectrometry (HRMS) combined with fragmentation libraries (e.g., mzCloud) aids in tentative identification. For persistent unknowns, employ nuclear Overhauser effect spectroscopy (NOESY) to resolve stereochemical ambiguities. Quantify unknowns via molar balance calculations and assess their biological relevance using cytotoxicity assays .

Q. What are best practices for validating the stability of this compound under varying storage and experimental conditions?

Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor degradation kinetics via stability-indicating assays (e.g., LC-UV with peak purity analysis). For long-term storage, lyophilized samples stored at −80°C in inert atmospheres (e.g., argon) prevent hydrolysis. Include stability data in supplementary materials with raw chromatograms to enhance reproducibility .

Methodological Frameworks

How to formulate a FINER-compliant research question for studies on this compound?

Apply the FINER criteria:

- Feasible : Ensure access to specialized analytical instruments (e.g., LC-MS/MS).

- Interesting : Focus on unresolved mechanistic questions (e.g., tissue-specific glucuronidation).

- Novel : Explore understudied interactions (e.g., gut microbiota-mediated metabolism).

- Ethical : Adhere to institutional guidelines for in vivo studies.

- Relevant : Align with broader goals like personalized medicine for cardiovascular therapies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Bootstrap resampling enhances confidence intervals for EC50/IC50 values. For multi-omic integration, apply pathway enrichment analysis (e.g., MetaboAnalyst) to correlate pharmacokinetic parameters with metabolic fluxes .

Data Reporting Standards

Q. How to ensure compliance with journal guidelines when publishing this compound research?

- Methods : Detail enzyme sources, chromatographic conditions, and validation parameters (e.g., LOD, LOQ).

- Supporting Information : Provide raw NMR spectra, MS/MS fragmentation patterns, and kinetic datasets.

- References : Cite primary literature on glucuronidation mechanisms rather than reviews.

Follow the Beilstein Journal of Organic Chemistry’s guidelines for compound characterization and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.